Meranzin hydrate

Vue d'ensemble

Description

L'hydrate de meranzin est un composé bioactif dérivé de la médecine traditionnelle chinoise Chaihu-Shugan-San. Il est connu pour ses propriétés antidépressives et anti-athérosclérotiques . Le composé est un dérivé de la coumarine et a été étudié pour ses effets thérapeutiques potentiels sur les troubles de l'humeur et le dysfonctionnement gastro-intestinal .

Applications De Recherche Scientifique

Chemistry: It is used as a starting material for the synthesis of other coumarin derivatives.

Mécanisme D'action

Target of Action

Meranzin hydrate primarily targets the alpha 2-adrenoceptor and α±-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors . It also interacts with the ghrelin receptor, which plays a crucial role in its antidepressant effects .

Mode of Action

this compound interacts with its targets to produce antidepressive and prokinetic-like effects . It stimulates the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated mammalian target of rapamycin (p-mTOR) in the hippocampus . The compound’s interaction with the ghrelin receptor is particularly noteworthy, as it contributes significantly to its antidepressant effects .

Biochemical Pathways

this compound affects several biochemical pathways. It is involved in the regulation of the Wnt signaling, axon guidance, and MAPK signaling pathways . These pathways play a crucial role in neuronal development and function, and their modulation can have significant effects on mood and behavior.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and slowly eliminated, with a half-life exceeding 6.5 hours . The compound is metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9 .

Result of Action

this compound has been shown to improve depression-like behaviors and hypomotility in animal models . It alleviates symptoms similar to those treated by the traditional Chinese medicine formula Chaihu Shugan Powder (CSP) . The compound also stimulates the expression of BDNF and p-mTOR in the hippocampus, which are key proteins involved in neuroplasticity and neuronal survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and metabolism, potentially impacting its bioavailability and therapeutic effects. Additionally, genetic factors such as the presence of certain receptor variants can influence the compound’s efficacy .

Analyse Biochimique

Biochemical Properties

Meranzin hydrate interacts with cytochrome P450s (CYPs) in its metabolism . Specifically, it has been identified as both a substrate and an inhibitor of CYP1A2 and CYP2C19 . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It can ameliorate depression-like behavior in rats and improve depression-like behaviors and hypomotility . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is related to the competitive endogenous RNA (ceRNA) network . It has been found to regulate this network, which in turn affects the behavior of cells . Additionally, it stimulates the protein expressions of brain-derived neurotrophic factor (BDNF) and phosphorylated mammalian target of rapamycin (p-mTOR) in the hippocampus .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the compound’s effects on depression-like behavior and hypomotility in rats improve over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that the compound’s effects on depression-like behavior and hypomotility in rats improve with the administration of the compound .

Metabolic Pathways

This compound is involved in the metabolism of cytochrome P450s (CYPs) . It acts as both a substrate and an inhibitor of CYP1A2 and CYP2C19 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'hydrate de meranzin peut être synthétisé par chromatographie à contre-courant à haute vitesse (HSCCC). Le processus implique l'utilisation d'un système de solvant biphasé composé d'hexane, d'acétate d'éthyle, de méthanol et d'eau dans des rapports spécifiques . L'appareil est mis en rotation à une vitesse spécifique pour obtenir la séparation et la purification souhaitées de l'hydrate de meranzin.

Méthodes de Production Industrielle : Dans les environnements industriels, l'hydrate de meranzin est souvent extrait de l'herbe Fructus Aurantii. Le processus d'extraction implique l'utilisation de solvants tels que l'acétate d'éthyle et le n-butanol pour isoler le composé de la matière végétale . Le composé extrait est ensuite purifié à l'aide de techniques chromatographiques pour obtenir un hydrate de meranzin de haute pureté.

Analyse Des Réactions Chimiques

Types de Réactions : L'hydrate de meranzin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il est métabolisé par les enzymes du cytochrome P450, en particulier CYP1A2 et CYP2C19 .

Réactifs et Conditions Communs :

Oxydation : L'hydrate de meranzin peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide de borohydrure de sodium ou d'hydrure de lithium et d'aluminium dans des solvants anhydres.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthoxylés de l'hydrate de meranzin, qui peuvent présenter des activités biologiques différentes .

4. Applications de la Recherche Scientifique

Chimie : Il est utilisé comme matière première pour la synthèse d'autres dérivés de la coumarine.

5. Mécanisme d'Action

Le mécanisme d'action de l'hydrate de meranzin implique plusieurs cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

L'hydrate de meranzin est unique parmi les dérivés de la coumarine en raison de ses activités biologiques et de ses cibles moléculaires spécifiques. Des composés similaires comprennent :

Meranzin : Un composé étroitement lié avec une structure chimique similaire mais des activités biologiques différentes.

Naringine : Un glycoside de flavonoïde présent dans les agrumes, connu pour ses propriétés antioxydantes et anti-inflammatoires.

Néohespéridine : Un autre glycoside de flavonoïde avec des effets thérapeutiques potentiels sur la santé cardiovasculaire.

Nobiletine : Une polyméthoxyflavone avec des propriétés anticancéreuses et anti-inflammatoires.

L'hydrate de meranzin se distingue par son double rôle dans la modulation de l'humeur et de la fonction gastro-intestinale, ce qui en fait un candidat prometteur pour la poursuite de la recherche et du développement thérapeutique.

Activité Biologique

Meranzin hydrate, a bioactive compound derived from traditional Chinese medicine, particularly from Aurantii Fructus Immaturus , has garnered attention for its diverse pharmacological properties. This article explores its biological activities, including antidepressant effects, prokinetic properties, and antibacterial activities, supported by research findings and data tables.

Overview of this compound

This compound is structurally related to coumarins and is primarily isolated from various citrus fruits. It has been studied for its potential therapeutic applications due to its influence on multiple biological pathways.

1. Antidepressant Effects

This compound has shown significant antidepressant-like effects in various animal models. Research indicates that it can reverse mood disorders induced by psychosocial stress and improve overall mental health.

- Mechanism of Action : The antidepressant activity is believed to involve the modulation of neurotransmitter levels, specifically norepinephrine (NA), serotonin, and dopamine. It acts on the brain-gut axis, enhancing ghrelin levels which are linked to mood regulation .

- Case Study : A study using a rat model of unpredictable chronic mild stress demonstrated that this compound significantly improved depression-like behaviors, as measured by behavioral tests and neuroimaging techniques .

2. Prokinetic Activity

This compound exhibits prokinetic effects, enhancing gastrointestinal motility which is beneficial for conditions like functional dyspepsia.

- Research Findings : In a pharmacokinetic study involving rats, this compound increased the amplitude of intestinal contractions significantly compared to control groups (P<0.01). It also accelerated gastric emptying and intestinal transit times .

- Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Concentration (mg/L) | 0.371 |

| Time to Peak Concentration (min) | 23.57 |

| Elimination Half-Life (min) | 139.53 |

| Volume of Distribution (L/kg) | 3782.89 |

3. Antibacterial and Anti-inflammatory Activities

This compound has demonstrated antibacterial properties against various pathogens and anti-inflammatory effects in different studies.

- Study Insights : It has been reported to exhibit activity against bacteria associated with respiratory infections and gastrointestinal disturbances. Furthermore, its anti-inflammatory properties are attributed to its ability to modulate inflammatory cytokines and pathways .

Mechanistic Insights

The biological activities of this compound are underpinned by several mechanisms:

- Neurotransmitter Modulation : By influencing the levels of key neurotransmitters in the brain, this compound addresses both mood disorders and gastrointestinal issues.

- Ghrelin Regulation : Its ability to increase ghrelin levels links it to appetite regulation and mood enhancement.

- Cytokine Modulation : Inflammation reduction through cytokine modulation contributes to its therapeutic potential in various inflammatory conditions.

Propriétés

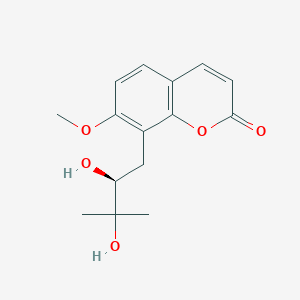

IUPAC Name |

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGUASRIGLRPAX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-49-0 | |

| Record name | 5875-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.